molecular formula C13H17N3O2S B4599429 3-methyl-5-oxo-N-pentyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

3-methyl-5-oxo-N-pentyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No.: B4599429
M. Wt: 279.36 g/mol
InChI Key: NJLRZDWOVXVMFE-UHFFFAOYSA-N
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Description

3-methyl-5-oxo-N-pentyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a useful research compound. Its molecular formula is C13H17N3O2S and its molecular weight is 279.36 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 279.10414797 g/mol and the complexity rating of the compound is 494. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

The compound 3-methyl-5-oxo-N-pentyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide belongs to a class of compounds that have been synthesized and studied for various applications, primarily in the realm of organic chemistry and medicinal chemistry. Research has explored the synthesis of functionalized imidazo[2,1‐b]thiazoles and thiazolo[3,2‐a]pyrimidines, highlighting the versatility of these heterocyclic frameworks. For instance, the synthesis of new functionalized imidazo[2,1‐b]thiazoles and thiazolo[3,2‐a]pyrimidines involved reactions with amines and catalysis by oxalyl chloride and N, N-di methyl-formamide, leading to a variety of amide derivatives. These synthetic routes and the resulting compounds have potential implications in the development of new chemical entities with varied applications (Peterlin-Mašič et al., 2000).

Antimicrobial Activity

A significant area of research involves the study of the antimicrobial properties of thiazolo[3,2-a]pyrimidine derivatives. The synthesis of 3-amino-5-methyl-2-(alkylthio)-4-oxo-N-aryl-3,4-dihydrothieno(2,3-d)pyrimidine-6-carboxamides and their subsequent evaluation for antimicrobial activity revealed that these compounds exhibited more activity against certain strains of bacteria and fungi compared to reference drugs. This suggests potential for these compounds in developing new antimicrobial agents, which is crucial in the face of rising antibiotic resistance (Kolisnyk et al., 2015).

Biological Activities and Potential Therapeutic Applications

Further studies have synthesized N,5-Diaryl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide hydrochlorides and evaluated their antimicrobial properties. Some synthesized compounds displayed antimicrobial activity, suggesting a possible role in therapeutic applications, particularly in combating microbial infections (Gein et al., 2015).

Agricultural Applications

The exploration of thiazolo[3,2-a]pyrimidine derivatives has extended to agricultural sciences, where compounds such as 2-acetyl-3,7-dimethyl-5H-thiazolo[3,2-a]pyrimidin-5-one and its derivatives have been synthesized and tested for growth stimulant properties. Preliminary biological studies indicated that some of these compounds exhibited growth stimulant properties, with activities higher than 70% compared to heteroauxin, a well-known plant growth regulator. This suggests potential applications in agriculture to enhance plant growth and productivity (Pivazyan et al., 2017).

Future Directions

Thiazolopyrimidines are heterocyclic analogs of purine bases, and they exhibit a broad spectrum of pharmacological activity . This stimulates studies of the synthesis of new compounds of this series, including potentially biologically active ones .

Properties

IUPAC Name

3-methyl-5-oxo-N-pentyl-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O2S/c1-3-4-5-6-14-11(17)10-7-15-13-16(12(10)18)9(2)8-19-13/h7-8H,3-6H2,1-2H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJLRZDWOVXVMFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCNC(=O)C1=CN=C2N(C1=O)C(=CS2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.